molecular formula C12H18BNO3 B13261408 (3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B13261408
M. Wt: 235.09 g/mol
InChI Key: ZWMBYUHJNFHLKO-UHFFFAOYSA-N
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Description

(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-yl ethoxy group. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a pyrrolidin-1-yl ethoxy compound under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic acid and the aryl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .

Scientific Research Applications

(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular targets and pathways, such as enzyme active sites and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of the pyrrolidin-1-yl ethoxy group enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[3-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14/h3-5,10,15-16H,1-2,6-9H2

InChI Key

ZWMBYUHJNFHLKO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCCC2)(O)O

Origin of Product

United States

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